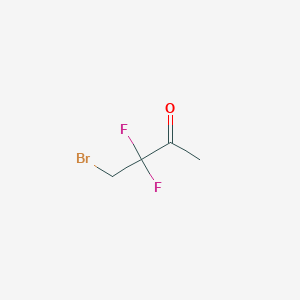

4-溴-3,3-二氟丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3,3-difluorobutan-2-one is an organic compound with the molecular formula C4H5BrF2O It is a halogenated ketone, characterized by the presence of bromine and fluorine atoms attached to a butanone backbone

科学研究应用

化学合成

光活性材料

该化合物用于光活性材料的合成 . 一项研究描述了一种新型邻氟偶氮苯,即4-溴-3-((2,6-二氟苯基)重氮基)苯甲酸甲酯的合成和结构 . 该分子在溶液中具有光活性,但紧密堆积的晶格似乎抑制了晶体状态下的光诱导结构重组 .

数据存储

光致变色固态材料,包括4-溴-3,3-二氟丁-2-酮,对数据存储应用很有吸引力 . 这些材料可以使用光作为反应机制,进行各种机械运动,包括扭转、弯曲,甚至跳跃 .

药物递送

光致变色固态材料,包括4-溴-3,3-二氟丁-2-酮,也正在被探索用于药物递送应用 . 用光控制这些材料的性质的能力使它们成为靶向药物递送的有希望的途径 .

分子开关

4-溴-3,3-二氟丁-2-酮用于开发分子开关 . 这些开关可以响应外部刺激,例如光,改变其状态 .

非芳香杂环的制备

4-溴-3,3-二氟丁-2-酮用于制备非芳香杂环 . 这些杂环包含一个有用的偶联手柄,可以通过 Cu 催化的 1,2-二溴同烯丙醇的分子内环化获得 .

作用机制

Biochemical Pathways

It is known that the compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the modification of organic compounds, potentially affecting various biochemical pathways.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3-difluorobutan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3,3-difluorobutan-2-one using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3,3-difluorobutan-2-one may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

化学反应分析

Types of Reactions

4-Bromo-3,3-difluorobutan-2-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Reduction: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

Reduction: Conducted in anhydrous solvents such as tetra

属性

IUPAC Name |

4-bromo-3,3-difluorobutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c1-3(8)4(6,7)2-5/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHLNMKESGPKNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-{[5-(propylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2588089.png)

![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2588090.png)

![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2588094.png)

![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)

![2-[(E)-but-2-enyl]-6-(3-chloro-4-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2588107.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2588108.png)